molecular formula C24H20B2O B055480 Diphenylborinic anhydride CAS No. 4426-21-5

Diphenylborinic anhydride

Cat. No.: B055480
CAS No.: 4426-21-5
M. Wt: 346.0 g/mol
InChI Key: SNQFEECGHGUHBK-UHFFFAOYSA-N
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Description

It is a white to yellow solid that is sensitive to moisture and has a melting point of 135-140°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the study of ion channels and amino acid separation.

Preparation Methods

Diphenylboronic anhydride can be synthesized through several methods. One common synthetic route involves the reaction of phenylboronic acid with boron trioxide under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the anhydride . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the desired purity and quality of the final product.

Chemical Reactions Analysis

Diphenylboronic anhydride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boranes or other boron-containing compounds.

    Substitution: Diphenylboronic anhydride can participate in substitution reactions where one or more phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of diphenylboronic anhydride involves its interaction with ion channels, particularly the TRPV3 ion channels. This compound is known to dilate the pore of TRPV3 ion channels, resulting in a loss of ion-flux directionality and an increase in permeability to large cations . The molecular targets and pathways involved include the modulation of ion channel structure and function, which can affect cellular processes such as signal transduction and ion homeostasis.

Comparison with Similar Compounds

Diphenylboronic anhydride can be compared with other boron-containing compounds such as:

Properties

IUPAC Name

diphenylboranyloxy(diphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQFEECGHGUHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OB(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20B2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344425
Record name Diphenylborinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-21-5
Record name Diphenylborinic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does diphenylborinic anhydride exert its anti-oxidative effects in biological systems?

A1: Research suggests that this compound exhibits anti-oxidative activity through its ability to react with hydrogen peroxide (H2O2) and generate phenolic compounds. These phenolic compounds, in turn, contribute to reducing oxidative stress. [] For instance, in a study investigating ischemia/reperfusion-induced heart injury in rats, this compound demonstrated a protective effect by scavenging H2O2 and reducing oxidative damage. []

Q2: What is the role of this compound in regulating adipogenesis?

A2: this compound has been shown to activate the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a role in suppressing adipocyte differentiation. [] Studies have shown that this compound, by activating TRPV3, can inhibit the expression of adipogenic genes, ultimately leading to reduced adipogenesis and weight gain in mice fed high-fat diets. []

Q3: How does this compound affect cell signaling pathways related to adipogenesis?

A3: Activation of TRPV3 by this compound disrupts adipogenesis by inhibiting the phosphorylation of insulin receptor substrate 1 and downstream signaling through the phosphoinositide 3-kinase/Akt/forkhead box protein O1 axis. [] This inhibition ultimately leads to the suppression of adipogenic gene expression and reduced adipocyte differentiation. []

Q4: Can this compound be used to synthesize unsymmetrical diboranes?

A4: Yes, this compound can be utilized in the synthesis of unsymmetrical diboranes through diborane metathesis reactions. [] Reacting this compound with magnesium-centered pinacolatoboryl nucleophiles leads to B-O bond activation, generating the unsymmetrical diborane. []

Q5: What is known about the structural characteristics of this compound?

A5: this compound forms a five-membered hydroxamic acid chelate structure when reacted with N′-hydroxy-N-[(1-hydroxycyclohexyl)methyl]benzamide. [] Crystallographic studies reveal a B-envelope conformation for the BONCO ring within this complex. []

Q6: Are there any known applications of this compound in organic synthesis?

A6: this compound serves as a Lewis acid catalyst in organic synthesis, facilitating cycloaddition reactions of unesterified acrylic acids. [] This catalytic activity has proven beneficial in achieving high product yields under solvent-free conditions, offering environmental advantages. []

Q7: How does this compound interact with fluorescent molecules?

A7: this compound acts as a Lewis acid and forms Lewis-pair adducts with certain fluorescent molecules like 2-(2′-Aminophenyl)benzothiazole (o-ABT) and 2-(2′-Hydroxyphenyl)benzothiazole (HBT). [, ] These interactions influence the molecules' fluorescence properties, often leading to shifts in emission wavelengths and enhanced fluorescence intensity. [, ]

Q8: Can you provide an example of this compound impacting a molecule's fluorescence in nanoparticle form?

A8: When this compound interacts with 2-(2′-Aminophenyl)benzothiazole (o-ABT) in nanoparticles, it induces a ground-state prototropy in o-ABT. [] This results in characteristic dual fluorescence, attributed to emission from both the enamine and imine tautomers of o-ABT within the nanoparticles. []

Q9: Does this compound affect cellular electrophysiology?

A9: Research indicates that this compound, along with its analog 2-aminoethoxydiphenyl borate (2-APB), can block electrical coupling in vascular smooth muscle cells by inhibiting gap junctions. [] Additionally, these compounds have been shown to inhibit voltage-gated potassium channels, albeit at higher concentrations. []

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